![molecular formula C25H27NO6 B12185451 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12185451.png)
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate
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Overview
Description
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a chromen core, a phenyl group, and a tert-butoxycarbonyl-protected amino butanoate side chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps. One common method includes the initial formation of the chromen core through a condensation reaction between a phenyl-substituted benzaldehyde and a suitable diketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a variety of functionalized derivatives .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance, compounds similar to 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate have shown effectiveness against various cancer cell lines:
- Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Studies indicate that coumarins can interfere with multiple signaling pathways involved in cancer progression.
-
Case Studies :
- A study reported that derivatives of coumarins exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting potent anticancer activity .
- Another research highlighted that specific coumarin analogs demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted therapies .
Antimicrobial Properties
Coumarin derivatives have also been investigated for their antimicrobial activities. The compound may exhibit effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Building Block in Organic Synthesis
The unique structure of This compound allows it to serve as an intermediate in synthesizing other complex organic molecules.
- Reactions :
Summary of Applications
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl phenylacetate
- Baicalin
Uniqueness
Compared to similar compounds, 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate stands out due to its unique combination of a chromen core and a tert-butoxycarbonyl-protected amino butanoate side chain. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical agent. This compound belongs to the class of coumarin derivatives, which are known for their diverse biological properties, including anti-inflammatory, anticoagulant, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C24H25NO6. The compound features a coumarin core, which is modified with a tert-butoxycarbonyl (Boc) protected amino group and a butanoate moiety. This structural configuration is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H25NO6 |
Molecular Weight | 425.46 g/mol |
CAS Number | 1800131 |
Solubility | Soluble in organic solvents |
Biological Activity
Anticancer Activity
Research indicates that coumarin derivatives exhibit promising anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For instance, compounds similar to 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays. Coumarins are known to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in preventing chronic diseases associated with oxidative damage.
Enzyme Inhibition
Studies have demonstrated that derivatives of this compound can act as inhibitors of specific enzymes such as histone deacetylases (HDACs). HDAC inhibitors are being explored for their role in cancer therapy due to their ability to alter gene expression and induce differentiation in cancer cells.
Case Studies
-
In vitro Studies on Anticancer Activity
A study conducted on the effects of 8-methyl derivatives on breast cancer cell lines showed a significant reduction in cell viability at concentrations above 10 µM. The IC50 values were reported between 5 to 15 µM, indicating potent anticancer activity. -
Antioxidant Activity Assessment
The DPPH radical scavenging assay was employed to evaluate the antioxidant capacity of the compound. Results indicated that at a concentration of 50 µg/mL, the compound exhibited over 70% inhibition of DPPH radicals, suggesting strong antioxidant potential. -
HDAC Inhibition Studies
In a biochemical evaluation, the compound was tested against various HDAC isoforms. It demonstrated selective inhibition, particularly against HDAC1 and HDAC3, with IC50 values ranging from 20 to 30 nM, showcasing its potential as an anticancer agent through epigenetic modulation.
Q & A
Basic Research Questions
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- X-ray crystallography for absolute configuration determination, as demonstrated for structurally related coumarin derivatives (e.g., 8-formyl-4-methyl-2-oxo-2H-chromen-7-yl esters) .
- NMR spectroscopy to verify the tert-butoxycarbonyl (Boc) group and ester linkages. Key signals include δ ~1.4 ppm (Boc methyl groups) and δ ~4.2 ppm (ester oxygen proximity).
- High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., [M+Na]+ or [M+H]+ peaks).
Table 1 : Comparison of Analytical Techniques for Structural Confirmation
Q. What are the critical steps in synthesizing this compound?
- Methodological Answer : Synthesis typically involves:
- Coumarin core preparation : 4-Phenyl substitution is achieved via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions.
- Boc-protected amino butanoate coupling : The 7-hydroxy group on the coumarin is esterified with 4-[(tert-butoxycarbonyl)amino]butanoic acid using coupling agents like DCC/DMAP or EDCI/HOBt .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water) ensures purity.
Key Considerations :
- Protect the Boc group from acidic conditions during coumarin synthesis.
- Monitor esterification completion via TLC (Rf shift) or 1H NMR (disappearance of hydroxyl proton).
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) and reaction path searches can predict intermediates, transition states, and energetics. For example:
- Transition state analysis for esterification steps to identify optimal catalysts (e.g., DMAP vs. HOBt).
- Solvent effects : COSMO-RS simulations to select solvents that stabilize intermediates (e.g., DMF vs. THF) .
Table 2 : Computational Parameters for Reaction Optimization
Parameter | Application | Example Outcome |
---|---|---|
Gibbs free energy | Predict reaction feasibility | ΔG < 0 for esterification |
Solvent polarity | Select solvents to enhance yield | High polarity for polar intermediates |
Q. How to address contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies (e.g., unexpected 1H NMR splitting) may arise from:
- Rotameric equilibria : Boc groups can cause splitting due to restricted rotation. Use variable-temperature NMR to coalesce peaks .
- Impurity profiles : Compare HRMS data with theoretical values to identify byproducts (e.g., de-Boc derivatives).
- Crystallographic validation : Resolve ambiguities using single-crystal X-ray diffraction .
Q. What strategies improve the stability of the Boc-protected amino ester under reaction conditions?
- Methodological Answer : The Boc group is acid-labile; stability can be enhanced by:
- pH control : Maintain neutral or mildly basic conditions during synthesis (pH 7–8).
- Low-temperature reactions : Conduct esterifications at 0–4°C to minimize decomposition.
- Alternative protecting groups : Compare with Fmoc or Alloc groups if Boc proves unstable .
Table 3 : Stability of Protecting Groups Under Common Conditions
Group | Acid Stability | Base Stability | Recommended Use Case |
---|---|---|---|
Boc | Low | High | Stepwise synthesis |
Fmoc | High | Low | Solid-phase peptide synthesis |
Properties
Molecular Formula |
C25H27NO6 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(8-methyl-2-oxo-4-phenylchromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C25H27NO6/c1-16-20(30-21(27)11-8-14-26-24(29)32-25(2,3)4)13-12-18-19(15-22(28)31-23(16)18)17-9-6-5-7-10-17/h5-7,9-10,12-13,15H,8,11,14H2,1-4H3,(H,26,29) |
InChI Key |
JVRXDPHAJRUZBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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